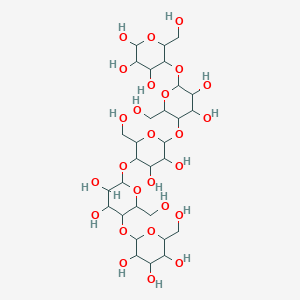

Maltopentose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. It is a member of the maltooligosaccharides family, which are derived from the partial hydrolysis of starch. Maltopentose is known for its role in various biochemical processes and its applications in research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Maltopentose can be synthesized through the enzymatic hydrolysis of starch using specific amylases. The process involves the breakdown of starch into smaller oligosaccharides, including this compound . The reaction conditions typically include:

Temperature: Optimal temperatures for enzyme activity, usually around 50-60°C.

pH: A pH range of 5.0-6.5 is maintained for optimal enzyme activity.

Enzymes: Amylases such as α-amylase and β-amylase are commonly used.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of bioreactors where starch is subjected to enzymatic hydrolysis. The process is optimized for large-scale production by controlling parameters such as temperature, pH, and enzyme concentration . The resulting oligosaccharides are then purified using techniques like chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Maltopentose undergoes various chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by amylases to produce smaller glucose units.

Glycation: Reaction with proteins such as α-lactalbumin through the Maillard reaction.

Phosphorylation: Addition of phosphate groups to enhance its functional properties.

Common Reagents and Conditions

Enzymes: α-amylase, β-amylase, and amyloglucosidase for hydrolysis.

Heat: For glycation and phosphorylation reactions.

Phosphate donors: Such as pyrophosphate for phosphorylation reactions.

Major Products Formed

Glucose: From complete hydrolysis.

Glycated proteins: From glycation reactions.

Phosphorylated oligosaccharides: From phosphorylation reactions.

Aplicaciones Científicas De Investigación

Maltopentose has a wide range of applications in scientific research, including:

Biochemical Enzyme Assays: Used as a substrate for studying enzyme activities, such as α-amylase.

Metabolomics: Investigating metabolic pathways and enzyme functions.

Glycation Studies: Exploring the effects of glycation on protein structure and function.

Pharmaceutical Research: Studying its role in drug delivery and as a potential therapeutic agent.

Food Industry: Used as a functional ingredient to enhance the nutritional value and texture of food products.

Mecanismo De Acción

Maltopentose exerts its effects primarily through its interaction with enzymes. For example, it serves as a substrate for α-amylase, which catalyzes its hydrolysis into smaller glucose units . The molecular targets include various glycosidic bonds within the this compound structure. The pathways involved in its metabolism include the starch degradation pathway and the maltodextrin pathway .

Comparación Con Compuestos Similares

Maltopentose is similar to other maltooligosaccharides such as maltotriose, maltotetraose, and maltohexaose. it is unique due to its specific chain length of five glucose units, which imparts distinct functional properties .

Similar Compounds

Maltotriose: Composed of three glucose units.

Maltotetraose: Composed of four glucose units.

Maltohexaose: Composed of six glucose units.

This compound’s unique chain length makes it particularly useful in specific biochemical and industrial applications where other oligosaccharides may not be as effective .

Propiedades

Fórmula molecular |

C30H52O26 |

|---|---|

Peso molecular |

828.7 g/mol |

Nombre IUPAC |

2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C30H52O26/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38/h6-47H,1-5H2 |

Clave InChI |

FTNIPWXXIGNQQF-UHFFFAOYSA-N |

SMILES canónico |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,9-Dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B12464649.png)

![5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12464661.png)

![4-{[(5-{[4-(Naphthalen-2-yloxy)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12464668.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12464674.png)

![3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464679.png)

![3,3,3-trifluoro-N'-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)propanehydrazide](/img/structure/B12464682.png)

![2-(4-Chlorophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12464716.png)

![1-Ethyl-2-methylnaphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12464730.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12464742.png)

![Disodium dihydrate hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate](/img/structure/B12464747.png)